Tert-butyl 3-cyano-3-(methoxymethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-cyano-3-(methoxymethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-3-(methoxymethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate with methanol in the presence of a suitable catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-3-(methoxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Oxo derivatives of the azetidine ring.
Reduction: Primary amines.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-cyano-3-(methoxymethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-3-(methoxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate
- Tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
- Tert-butyl 3-(1-cyano-1-methylethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-cyano-3-(methoxymethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C11H18N2O3 |
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Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 3-cyano-3-(methoxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-6-11(5-12,7-13)8-15-4/h6-8H2,1-4H3 |
InChI Key |
NXXRTKYDVVSARO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(COC)C#N |
Origin of Product |
United States |
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